2H-Pyrrol-2-one, 1,5-dihydro-5-hydroxy-3,4-di-1H-indol-3-yl-
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Overview
Description
2H-Pyrrol-2-one, 1,5-dihydro-5-hydroxy-3,4-di-1H-indol-3-yl- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The specific structure of 2H-Pyrrol-2-one, 1,5-dihydro-5-hydroxy-3,4-di-1H-indol-3-yl- includes a pyrrolone ring fused with an indole moiety, making it a unique and interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrol-2-one, 1,5-dihydro-5-hydroxy-3,4-di-1H-indol-3-yl- can be achieved through various methods. One common approach involves the base-assisted cyclization of 3-cyanoketones . This method is advantageous due to its efficiency and the availability of inexpensive synthetic precursors. Another method involves the Friedel–Crafts alkylation of γ-Hydroxybutyrolactams, which allows for the one-pot preparation of polycyclic indole derivatives .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that minimize the number of reaction steps. For example, the synthesis of 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one, a related compound, has been accomplished through a four-step process that includes the synthesis of 3-methyl-4-hydroxy-2-butenolide in water and triflic acid-mediated N-benzyl lactam N-deprotection .
Chemical Reactions Analysis
Types of Reactions
2H-Pyrrol-2-one, 1,5-dihydro-5-hydroxy-3,4-di-1H-indol-3-yl- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex structures.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to simpler structures.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include ammonia, amines, and various catalysts like Pd(0) and ceric ammonium nitrate . The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and solvents to optimize the yield and purity of the products.
Major Products
The major products formed from these reactions include various substituted pyrrolones and indole derivatives. These products are often of significant interest due to their potential biological activities and applications in medicinal chemistry .
Scientific Research Applications
2H-Pyrrol-2-one, 1,5-dihydro-5-hydroxy-3,4-di-1H-indol-3-yl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2H-Pyrrol-2-one, 1,5-dihydro-5-hydroxy-3,4-di-1H-indol-3-yl- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological activities . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolone and indole derivatives, such as:
- 3,5-Diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones
- Polynuclear indole derivatives
- 5-Hydroxy-1,5-dihydro-1H-pyrrol-2-ones
Uniqueness
What sets 2H-Pyrrol-2-one, 1,5-dihydro-5-hydroxy-3,4-di-1H-indol-3-yl- apart is its unique combination of a pyrrolone ring and an indole moiety. This structure imparts unique chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
125313-53-3 |
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Molecular Formula |
C20H15N3O2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-hydroxy-3,4-bis(1H-indol-3-yl)-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C20H15N3O2/c24-19-17(13-9-21-15-7-3-1-5-11(13)15)18(20(25)23-19)14-10-22-16-8-4-2-6-12(14)16/h1-10,19,21-22,24H,(H,23,25) |
InChI Key |
MTKKHFBXXUZIDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)NC3O)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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